REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cu+2:5].C1COCC1.[C:11]([OH:16])(=[O:15])[C:12]([CH3:14])=[CH2:13]>N1C=CC=CC=1>[C:11]([O-:16])(=[O:15])[C:12]([CH3:14])=[CH2:13].[Cu+2:5].[C:11]([O-:16])(=[O:15])[C:12]([CH3:14])=[CH2:13] |f:0.1,5.6.7|
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cu+2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to it
|
Type
|
CUSTOM
|
Details
|
The system was sonicated for 8 hrs
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
to get a deep blue solution
|
Type
|
CUSTOM
|
Details
|
to prepare the master solution
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)[O-].[Cu+2].C(C(=C)C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |